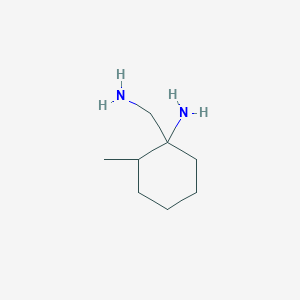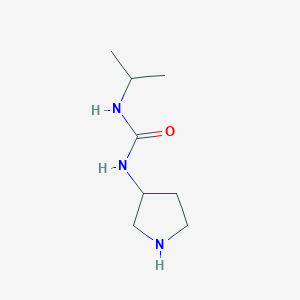
3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea, otherwise known as 3-PPU, is a synthetic compound that is widely used in scientific research. It has a wide range of applications in biochemistry, physiology, and pharmacology, and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
Electronic and Optical Properties
A study conducted by Shkir et al. (2018) explored the significant electronic and optical properties of a related compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one. The research revealed insights into the molecular levels, HOMO-LUMO gap, and electrostatic potential maps of the compound. Its potential applications in nonlinear optics, especially in optoelectronic device fabrications, were confirmed through second and third harmonic generation studies (Shkir et al., 2018).
Complexation with Metal Ions
In another study, Hakimi et al. (2013) investigated the complexation of a tetradentate ligand, derived from the condensation of 2-Pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine, to Cadmium(II). The molecular structure, characterization, and potential applications of these complexes were explored, demonstrating the versatility of pyrrolidinyl and urea-based ligands in forming complex structures with metal ions (Hakimi et al., 2013).
Stereoselective Synthesis Applications
Chen et al. (2010) detailed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, showcasing the utility of compounds with pyrrolidinyl and urea components in medicinal chemistry and drug development (Chen et al., 2010).
Green Chemistry Applications
Rassadin et al. (2016) presented a novel, solvent- and halide-free synthesis of pyridine-2-yl substituted ureas, highlighting the environmental benefits and efficiency of this approach in green chemistry. This research underscores the relevance of pyrrolidinyl and urea compounds in sustainable chemistry practices (Rassadin et al., 2016).
Catalytic Activity
Turkyilmaz et al. (2013) explored the catalytic activity of Iron(III)-Schiff base complexes, including those with pyrrolidinyl and urea components. This study highlighted the potential of these compounds in catalyzing various chemical reactions, such as epoxidation processes (Turkyilmaz et al., 2013).
特性
IUPAC Name |
1-propan-2-yl-3-pyrrolidin-3-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-6(2)10-8(12)11-7-3-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBASIRUCHLTMBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

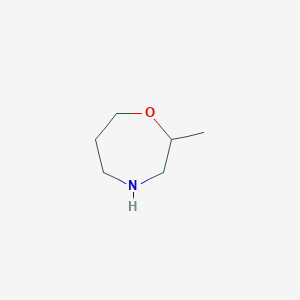
![3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B1371058.png)
![2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371059.png)
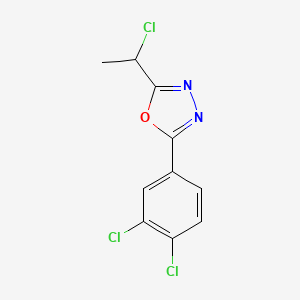
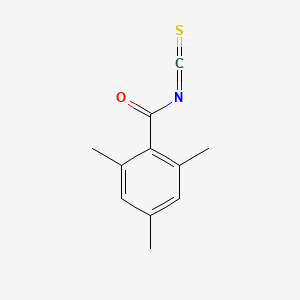
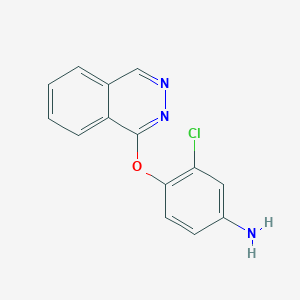
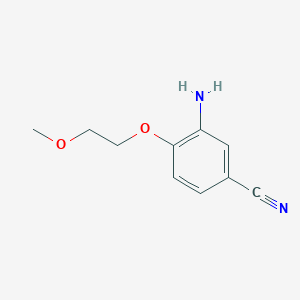
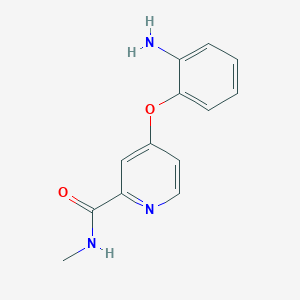
![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)
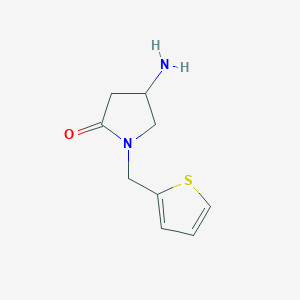
![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)
![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)
![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)
